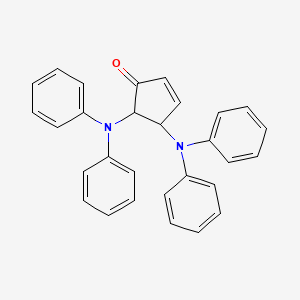
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- is an organic compound with the molecular formula C17H16N2O It is a derivative of cyclopentenone, featuring two diphenylamino groups attached to the cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- typically involves the reaction of cyclopentenone with diphenylamine under specific conditions. One common method includes the use of a catalyst to facilitate the addition of diphenylamine to the cyclopentenone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diphenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: The parent compound, which lacks the diphenylamino groups.
4,4-Dimethyl-2-cyclopenten-1-one: A derivative with methyl groups instead of diphenylamino groups.
2-Cyclopenten-1-one, 3,4,5-trimethyl-: Another derivative with multiple methyl groups.
Uniqueness
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- is unique due to the presence of diphenylamino groups, which impart distinct chemical and biological properties
Properties
CAS No. |
60483-36-5 |
|---|---|
Molecular Formula |
C29H24N2O |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4,5-bis(N-phenylanilino)cyclopent-2-en-1-one |
InChI |
InChI=1S/C29H24N2O/c32-28-22-21-27(30(23-13-5-1-6-14-23)24-15-7-2-8-16-24)29(28)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,27,29H |
InChI Key |
UEUMRECTOJMMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2C=CC(=O)C2N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


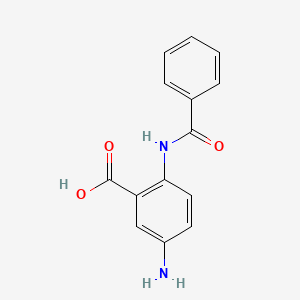

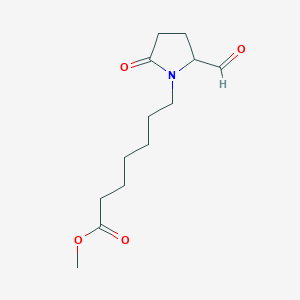

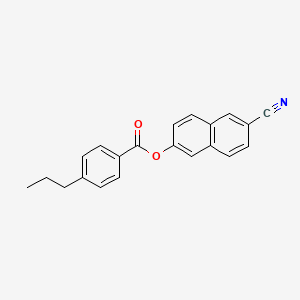
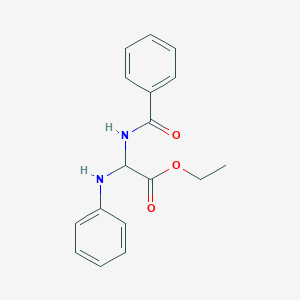
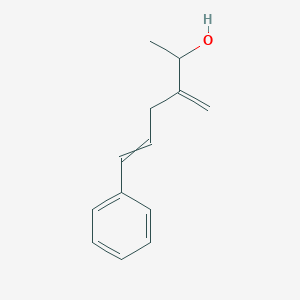

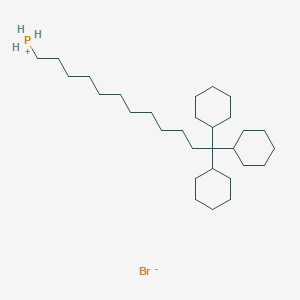
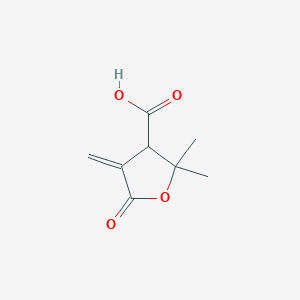
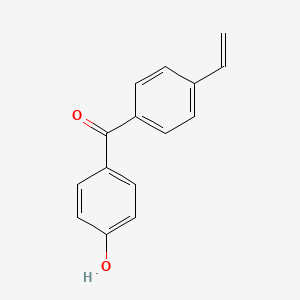
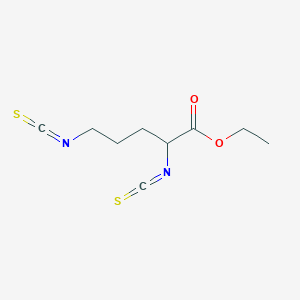
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)
